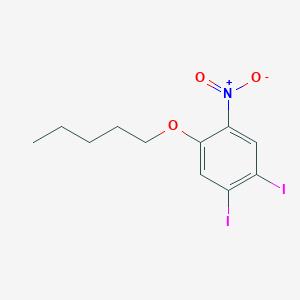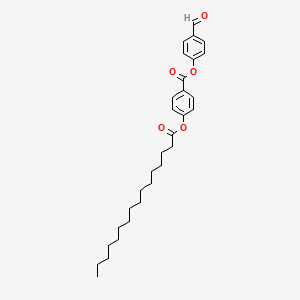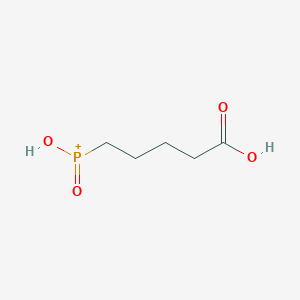![molecular formula C15H14ClNS B12618476 4-Chloro-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide CAS No. 917876-80-3](/img/structure/B12618476.png)
4-Chloro-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide is an organic compound with the molecular formula C14H14ClNS It is a derivative of benzene and contains a chloro group, a phenylethyl group, and a carbothioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide typically involves the reaction of 4-chlorobenzoyl chloride with (1R)-1-phenylethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with hydrogen sulfide or a thiol reagent to form the carbothioamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of amines or thiols, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Ammonia, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Chloro-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-N-[(1R)-1-phenylethyl]benzene-1-amine
- 4-Chloro-N-[(1R)-1-phenylethyl]benzene-1-thioamide
- 4-Chloro-N-[(1R)-1-phenylethyl]benzene-1-sulfonamide
Uniqueness
4-Chloro-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbothioamide group, in particular, differentiates it from other similar compounds and contributes to its unique properties.
Propiedades
Número CAS |
917876-80-3 |
|---|---|
Fórmula molecular |
C15H14ClNS |
Peso molecular |
275.8 g/mol |
Nombre IUPAC |
4-chloro-N-[(1R)-1-phenylethyl]benzenecarbothioamide |
InChI |
InChI=1S/C15H14ClNS/c1-11(12-5-3-2-4-6-12)17-15(18)13-7-9-14(16)10-8-13/h2-11H,1H3,(H,17,18)/t11-/m1/s1 |
Clave InChI |
JOTCCBISTKZEHW-LLVKDONJSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)NC(=S)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=S)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Benzyl-5-{[3-(morpholin-4-yl)propyl]amino}-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B12618401.png)


![Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one](/img/structure/B12618415.png)
![1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B12618416.png)
![(3R)-N-[3-chloro-5-(trifluoromethyl)phenyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12618423.png)


![6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12618435.png)
![2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one](/img/structure/B12618454.png)
![[4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride](/img/structure/B12618458.png)
![N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12618475.png)

